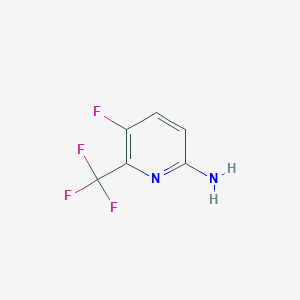

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine

Descripción general

Descripción

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 5 undergoes nucleophilic substitution under specific conditions, facilitated by electron-withdrawing effects of the trifluoromethyl group and pyridine’s electron-deficient ring.

Key Findings :

-

The trifluoromethyl group activates the pyridine ring for substitution at position 5.

-

Reactions often require elevated temperatures or catalysts like palladium or copper .

Amine Functionalization

The primary amine at position 2 participates in typical amine reactions, including acylation and alkylation.

Mechanistic Notes :

Cross-Coupling Reactions

The amine group facilitates palladium-catalyzed coupling reactions, enabling C–C or C–N bond formation.

| Reaction | Catalyst System | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, BINAP | N-Arylated pyridines |

Example :

Halogenation and Functional Group Interconversion

The trifluoromethyl group and fluorine enable halogen-exchange reactions.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Bromination | NBS, CHCl₃, 80°C | 5-Bromo-6-trifluoromethyl-pyridin-2-ylamine | |

| Iodination | KI, CuI, DMF | 5-Iodo derivative |

Note : Bromination occurs preferentially at position 5 due to fluorine’s leaving-group ability .

Electrophilic Substitution

Limited by the electron-deficient ring, but directed by the amine group.

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-5-fluoro-6-trifluoromethyl-pyridin-2-amine |

Mechanism :

Aplicaciones Científicas De Investigación

Agrochemical Applications

1.1. Fungicides and Pesticides

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine serves as an important intermediate in the synthesis of several agrochemical products. Notably, it is utilized in the production of picoxystrobin , a widely used fungicide known for its effectiveness against a variety of fungal diseases in crops. The compound's trifluoromethyl group enhances its biological activity and stability, making it a valuable component in crop protection strategies .

Additionally, derivatives of trifluoromethylpyridine, including 2,3-dichloro-5-(trifluoromethyl)pyridine, have been linked to the development of insecticides such as chlorfluazuron and sulfoxaflor , which target specific pests while minimizing harm to beneficial organisms . These compounds demonstrate improved pest control properties compared to traditional insecticides due to their unique molecular structures.

Table 1: Agrochemical Products Derived from this compound

| Product Name | Type | Application Area |

|---|---|---|

| Picoxystrobin | Fungicide | Crop protection |

| Chlorfluazuron | Insecticide | Insect growth regulator |

| Sulfoxaflor | Insecticide | Sap-feeding pests |

Pharmaceutical Applications

2.1. Drug Development

In the pharmaceutical industry, compounds containing the trifluoromethyl group are increasingly recognized for their therapeutic potential. Approximately 20% of new drugs contain fluorine, with many incorporating trifluoromethyl structures due to their favorable pharmacokinetic properties .

This compound has been implicated in the synthesis of antiviral and antitumor agents. For instance, tipranavir , an HIV protease inhibitor developed by Boehringer Ingelheim, utilizes a similar trifluoromethylpyridine framework in its structure . The incorporation of fluorine enhances the drug's metabolic stability and efficacy.

Table 2: Pharmaceutical Compounds Related to Trifluoromethylpyridines

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Tipranavir | HIV | Protease inhibition |

| Antitumor Agents | Various cancers | Targeting specific cancer pathways |

Synthetic Routes and Innovations

The synthesis of this compound typically involves advanced fluorination techniques that allow for high yields and purity. Recent patents highlight industrial processes that optimize the production of this compound through liquid-phase fluorination methods . These methods not only enhance efficiency but also reduce environmental impact by minimizing waste.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-6-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

- 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine is unique due to the specific positioning of the amino, fluoro, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Actividad Biológica

Introduction

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine (CAS Number: 1227602-80-3) is a fluorinated pyridine derivative that has garnered attention for its significant biological activities. The compound features a trifluoromethyl group at the 6-position and a fluoro group at the 5-position of the pyridine ring, which enhances its lipophilicity and reactivity. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H5F4N

- Molecular Weight : Approximately 175.1 g/mol

- Structure : The unique electronic properties imparted by the trifluoromethyl group contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Compounds with similar structures have shown effectiveness against various microorganisms, including bacteria and fungi. The trifluoromethyl group enhances membrane permeability, which may facilitate the compound's entry into microbial cells and alter metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | <1 |

| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | Escherichia coli | 8 |

| 5-Amino-2-(trifluoromethyl)pyridine | Klebsiella pneumoniae | 16 |

The mechanism of action for this compound involves interaction with specific enzymes and receptors. The presence of fluorine atoms enhances binding affinity to target sites, which can lead to inhibition of enzymatic activity in pathogens. For instance, studies have shown that fluorinated pyridines can inhibit certain metabolic enzymes, making them candidates for drug development.

Case Studies

-

Inhibition of Bacterial Growth :

A study demonstrated that derivatives of trifluoromethyl pyridines, including this compound, were effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like vancomycin, indicating its potential as a therapeutic agent against resistant strains . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays revealed that compounds with similar structures showed selective toxicity against cancer cell lines such as L1210 mouse leukemia cells. The biological activity was attributed to the release of active metabolites upon intracellular conversion . -

Comparative Studies :

A comparative study evaluated the antimicrobial efficacy of various fluorinated compounds against multidrug-resistant strains. The results indicated that certain derivatives had MIC values significantly lower than conventional treatments, suggesting their potential role in addressing antibiotic resistance .

Propiedades

IUPAC Name |

5-fluoro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNVKTLONXCIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.